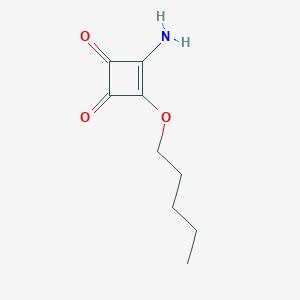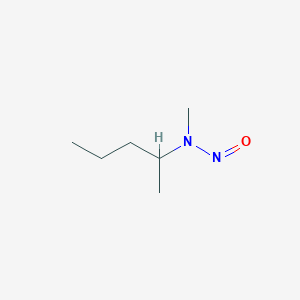
3-Aminopropyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl pyridine-3-carboxylate is an organic compound with a pyridine ring substituted with an aminopropyl group and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Aminopropyl pyridine-3-carboxylate can be synthesized through the reaction of pyridine-3-carboxylic anhydride with 3-aminopropanol in the presence of a condensing agent such as 4-(dimethylamino)pyridine . The reaction typically occurs under mild conditions and yields the desired product in good to high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with efficient removal of by-products through aqueous workup .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 3-Aminopropyl pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the carboxylate group can participate in coordination with metal ions. These interactions influence various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyridine: Similar structure but lacks the carboxylate group.
Pyridine-3-carboxylic acid: Lacks the aminopropyl group but has similar reactivity.
Uniqueness
3-Aminopropyl pyridine-3-carboxylate is unique due to the presence of both the aminopropyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
120004-88-8 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-aminopropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c10-4-2-6-13-9(12)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2 |
InChI-Schlüssel |
LIUWCNMNUTUEHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)



![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)


![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)

